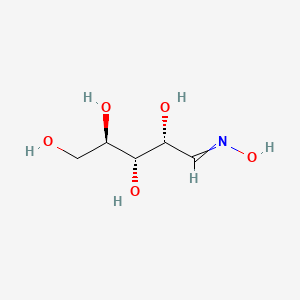
d-Arabinoseoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinoseoxim, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO5 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
d-Arabinoseoxime is derived from d-arabinose, a pentose sugar, through the formation of an oxime functional group. Its molecular structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical Studies
d-Arabinoseoxime has been studied for its interactions with enzymes and its role as a substrate in biochemical pathways. Notably, it has been shown to interact with yeast hexokinase, providing insights into substrate specificity and enzyme kinetics . Such studies are crucial for understanding metabolic processes and developing enzyme inhibitors.
Pharmacological Potential
Research indicates that d-arabinoseoxime may have therapeutic potential due to its biological activity. It has been investigated for its effects on glucose metabolism, which could have implications for diabetes management . The compound's ability to modulate enzyme activity suggests it may be useful in developing new pharmacological agents targeting metabolic disorders.
Synthesis of Bioactive Compounds
As an intermediate, d-arabinoseoxime can be utilized in the synthesis of various bioactive compounds. Its derivatives are being explored for their potential health benefits, including antioxidant and anti-inflammatory properties, which are significant in the context of chronic diseases .
Case Study 1: Enzyme Interaction
A study focused on the interaction between d-arabinoseoxime and yeast hexokinase demonstrated how this compound influences enzyme activity. The findings revealed that d-arabinoseoxime acts as a competitive inhibitor, providing valuable data for the design of enzyme inhibitors used in drug development .
Case Study 2: Metabolic Regulation
Another investigation explored the role of d-arabinoseoxime in glucose metabolism. The results indicated that this compound could enhance glucose uptake in cellular models, suggesting its potential use in therapies aimed at improving insulin sensitivity .
Eigenschaften
Molekularformel |
C5H11NO5 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
OKDOWAAKOUUJPX-WDCZJNDASA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C=NO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NO)O)O)O)O |
Synonyme |
arabinose, oxime D-arabinose oxime D-arabinose oxime, (E)-isomer D-arabinose oxime, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















